molecular formula C16H19N3O3 B7590841 N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide

N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide

Cat. No. B7590841
M. Wt: 301.34 g/mol
InChI Key: UFAXEVSMWHTEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide is a synthetic compound that has gained significant attention in the field of scientific research. It is a cyclic amide that has been synthesized using various methods and has shown promising results in various biological applications.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide is not fully understood. However, it is believed to act on various receptors and enzymes in the body, including the GABA receptor, the cyclooxygenase enzyme, and the voltage-gated calcium channels. It is also thought to modulate the release of neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to reduce seizures by enhancing the activity of the GABA receptor. In addition, it has been found to modulate the immune system by regulating the production of cytokines and other immune factors.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide is its broad range of biological activities. It has been shown to have potential as a therapeutic agent for various diseases, including inflammation, pain, epilepsy, and cancer. However, one of the limitations of this compound is its complex structure, which can make it difficult to synthesize and study. In addition, its mechanism of action is not fully understood, which can make it challenging to develop targeted therapies based on this compound.

Future Directions

There are several future directions for the study of N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the characterization of its mechanism of action and the identification of specific targets for therapeutic intervention. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide has been achieved through various methods. One of the most commonly used methods is the reaction of cyclopropylamine with 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)acetic acid in the presence of a coupling reagent. Another method involves the reaction of cyclopropylamine with 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)acetyl chloride in the presence of a base. Both methods result in the formation of the desired compound with a high yield and purity.

Scientific Research Applications

N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide has been extensively studied for its biological applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also shown potential as an antitumor agent and a modulator of the immune system. In addition, it has been studied for its effects on the central nervous system, including its ability to enhance memory and learning.

properties

IUPAC Name

N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-14(17-12-7-8-12)10-19-15(21)13(18-16(19)22)9-6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAXEVSMWHTEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)C(NC2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide

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